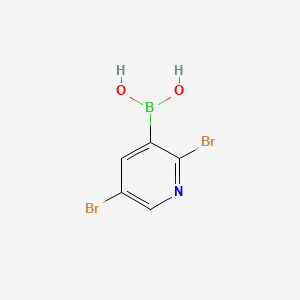

2,5-Dibromopyridine-3-boronic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2,5-dibromopyridin-3-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4BBr2NO2/c7-3-1-4(6(10)11)5(8)9-2-3/h1-2,10-11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBWWZYPUCZRZGD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CN=C1Br)Br)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4BBr2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80594674 | |

| Record name | (2,5-Dibromopyridin-3-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80594674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

852228-14-9 | |

| Record name | (2,5-Dibromopyridin-3-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80594674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to 2,5-Dibromopyridine-3-boronic acid: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,5-Dibromopyridine-3-boronic acid (CAS No. 852228-14-9), a key building block in modern organic synthesis and medicinal chemistry.[1][2] This document details its chemical and physical properties, outlines common synthetic routes, explores its applications in cross-coupling reactions for drug discovery and materials science, and summarizes its safety profile.

Core Properties of this compound

This compound is a pyridine derivative functionalized with two bromine atoms and a boronic acid group. This trifunctional nature makes it a versatile reagent for constructing complex molecular architectures.

Physicochemical Data

The key quantitative properties of this compound are summarized in the table below for easy reference.

| Property | Value | Source |

| CAS Number | 852228-14-9 | [1] |

| Molecular Formula | C₅H₄BBr₂NO₂ | [1] |

| Molecular Weight | 280.71 g/mol | [1] |

| Melting Point | 206 °C | |

| Boiling Point | 406.4 ± 55.0 °C (Predicted) | |

| Density | 2.22 ± 0.1 g/cm³ (Predicted) | |

| pKa | 5.63 ± 0.58 (Predicted) | |

| Appearance | Powder | |

| Storage | Store under inert gas (Nitrogen or Argon) at 2-8°C |

Structural Information

-

IUPAC Name : (2,5-dibromopyridin-3-yl)boronic acid[1]

-

SMILES : OB(O)c1cncc(Br)c(Br)n1

-

InChI : InChI=1S/C5H4BBr2NO2/c7-3-1-4(6(10)11)5(8)9-2-3/h1-2,10-11H[1]

Synthesis and Experimental Protocols

The synthesis of this compound is typically not a one-step process. It generally involves the initial synthesis of the precursor, 2,5-dibromopyridine, followed by a borylation reaction.

Step 1: Synthesis of 2,5-Dibromopyridine (Precursor)

A common and scalable method for preparing 2,5-dibromopyridine starts from 2-aminopyridine.[3] A convenient process involves the bromination of 2-aminopyridine to form 2-amino-5-bromopyridine, followed by a Sandmeyer reaction to replace the amino group with a second bromine atom.[3]

Exemplary Protocol for 2,5-Dibromopyridine Synthesis:

-

Preparation of 2-amino-5-bromopyridine: 2-aminopyridine is reacted with a brominating agent like N-bromosuccinimide (NBS) or liquid bromine.[3] A major impurity, 2-amino-3,5-dibromopyridine, may form but can be removed to yield pure 2-amino-5-bromopyridine.[3]

-

Sandmeyer Reaction: The purified 2-amino-5-bromopyridine is converted to its diazonium salt.[3] This is achieved by reacting it with a nitrite source (e.g., NaNO₂) in the presence of a strong acid like hydrobromic acid (HBr) at low temperatures (0-5 °C).[4]

-

Bromination: The diazonium salt is then treated with a bromine source, often in the presence of a copper catalyst (like CuBr), though modified conditions using liquid bromine have also been reported, to yield 2,5-dibromopyridine.[3]

-

Workup and Purification: The reaction mixture is neutralized, and the product is extracted with an organic solvent (e.g., diethyl ether).[4] The organic layer is dried, and the solvent is evaporated. The crude product can be further purified by recrystallization or filtration.[4]

Synthetic workflow for the precursor 2,5-Dibromopyridine.

Step 2: Borylation of 2,5-Dibromopyridine

The conversion of 2,5-dibromopyridine to the corresponding boronic acid is typically achieved through a halogen-metal exchange followed by quenching with a boron-containing electrophile.

General Protocol for Borylation:

-

Halogen-Metal Exchange: 2,5-dibromopyridine is dissolved in an anhydrous aprotic solvent (e.g., THF or diethyl ether) and cooled to a low temperature (typically -78 °C). An organolithium reagent, such as n-butyllithium (n-BuLi), is added dropwise. The lithium atom selectively replaces one of the bromine atoms (often the one at the 3-position due to electronic effects and directing groups).

-

Borylation: A trialkyl borate, such as trimethyl borate or triisopropyl borate, is then added to the reaction mixture at low temperature.

-

Hydrolysis: The reaction is quenched with an aqueous acid (e.g., HCl) to hydrolyze the boronate ester intermediate, yielding the final this compound.

-

Purification: The product is isolated through extraction and purified, often by recrystallization or column chromatography.

Key Applications in Research and Drug Development

The primary utility of this compound lies in its role as a versatile building block in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction.[5]

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki reaction forms a carbon-carbon bond between an organoboron compound (like our title compound) and an organohalide.[5] The presence of two bromine atoms and a boronic acid on the same molecule allows for sequential, regioselective couplings, enabling the synthesis of complex, multi-substituted pyridine derivatives.

This reaction is fundamental in synthesizing polyolefins, styrenes, and substituted biphenyls.[5] In the pharmaceutical industry, it is a cornerstone for creating novel molecular entities.

General mechanism of the Suzuki-Miyaura coupling reaction.

Applications in Medicinal Chemistry and Materials Science

-

Anticancer Agents: This boronic acid is a precursor for synthesizing pyridine-bridged analogues of Combretastatin-A4.[6] Combretastatin-A4 is a potent natural product that inhibits tubulin polymerization, leading to vascular disruption in tumors.[6] By using 2,5-dibromopyridine derivatives, researchers can create novel structures with potential antiproliferative activities.[6]

-

OLED/PLED Materials: The compound is listed as belonging to the product family of OLED and PLED materials, indicating its use in the synthesis of organic semiconductors for electronic displays and lighting.[2]

-

General Drug Discovery: Boronic acids are recognized as important pharmacophores in drug design.[7] They can act as bioisosteres of carboxylic acids and are key components in approved drugs like the proteasome inhibitor Bortezomib (Velcade®), used to treat multiple myeloma.[8][9] The ability to use this compound in Suzuki couplings allows for the incorporation of the pyridine scaffold, a common motif in pharmaceuticals, into boronic acid-containing drug candidates.

Biological Activity and Mechanism of Action

While this compound itself is a synthetic intermediate, its derivatives have shown significant biological activity. As mentioned, analogues of Combretastatin-A4 synthesized using a dibromopyridine core exhibit cytotoxic effects against human cancer cell lines.[6]

Mechanism of Action: Tubulin Inhibition

The anticancer activity of these derivatives stems from their ability to bind to the colchicine-binding site on β-tubulin.[6] This binding event disrupts the assembly of microtubules, which are essential components of the cytoskeleton. The inhibition of microtubule dynamics leads to cell cycle arrest at the G2/M phase and ultimately triggers apoptosis (programmed cell death).

Mechanism of tubulin polymerization inhibition.

Safety and Handling

| Hazard Category | GHS Classification (Anticipated) | Precautionary Statements (Anticipated) |

| Acute Toxicity | Harmful if swallowed, in contact with skin, or if inhaled.[10] | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[11] P270: Do not eat, drink or smoke when using this product.[12] P280: Wear protective gloves/protective clothing/eye protection.[11] |

| Skin Irritation | Causes skin irritation.[11] | P302+P352: IF ON SKIN: Wash with plenty of soap and water.[11] |

| Eye Irritation | Causes serious eye irritation.[11] | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[11] |

| Respiratory Irritation | May cause respiratory irritation.[11] | P304+P340: IF INHALED: Remove victim to fresh air and keep at rest in a position comfortable for breathing.[11] |

First Aid Measures (General Guidance):

-

Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[10]

-

Skin Contact: Wash off with soap and plenty of water. Consult a physician.[10]

-

Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[10]

-

Ingestion: Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[10]

Conclusion

This compound is a high-value chemical intermediate with significant applications in medicinal chemistry and materials science. Its utility in selective Suzuki-Miyaura cross-coupling reactions provides a powerful tool for the synthesis of complex, biologically active molecules and functional organic materials. While it requires careful handling due to its potential hazards, its versatility as a synthetic building block makes it an indispensable reagent for researchers and drug development professionals.

References

- 1. This compound | C5H4BBr2NO2 | CID 18525925 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. calpaclab.com [calpaclab.com]

- 3. heteroletters.org [heteroletters.org]

- 4. 2,5-Dibromopyridine synthesis - chemicalbook [chemicalbook.com]

- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 10. fishersci.com [fishersci.com]

- 11. jubilantingrevia.com [jubilantingrevia.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

A Technical Guide to the Synthesis of 2,5-Dibromopyridine-3-boronic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,5-Dibromopyridine-3-boronic acid is a valuable bifunctional building block in medicinal chemistry and materials science, enabling the introduction of a 2,5-dibromopyridinyl moiety through Suzuki-Miyaura cross-coupling reactions. Its synthesis from the readily available precursor 2,5-dibromopyridine presents a significant regiochemical challenge: the selective functionalization of the C-3 position while preserving the two bromine atoms. This technical guide details a robust synthetic strategy centered on directed ortho-metalation followed by borylation. It provides a comprehensive experimental protocol, quantitative data, and workflow visualizations to facilitate its successful synthesis in a laboratory setting.

Core Synthesis Strategy: Directed ortho-Metalation and Borylation

The most effective pathway for the synthesis of this compound from 2,5-dibromopyridine is a three-step sequence involving the regioselective deprotonation of the C-3 position. This method, known as Directed ortho-Metalation (DoM), leverages the electronic properties of the pyridine ring and its substituents to activate a specific C-H bond for metalation.[1][2][3]

The key steps are:

-

Regioselective Lithiation: A strong, non-nucleophilic lithium amide base, such as Lithium Diisopropylamide (LDA) or Lithium 2,2,6,6-tetramethylpiperidide (LiTMP), is used to deprotonate the C-H bond at the 3-position. The choice of base is critical, as studies have shown that lithiation of 2,5-dibromopyridine with LDA can preferentially occur at the C-4 position.[4][5] The use of a highly hindered base like LiTMP under cryogenic conditions (-78 °C) is proposed to favor deprotonation at the C-3 position, which is ortho to the C-2 bromine atom.

-

Borylation: The resulting 2,5-dibromo-3-lithiopyridine intermediate is trapped in situ with an electrophilic boron reagent, typically a trialkyl borate like triisopropyl borate. This forms a lithium boronate complex.

-

Hydrolysis: The boronate complex is hydrolyzed during aqueous acidic work-up to yield the final this compound.

This approach avoids halogen-metal exchange, which would undesirably replace one of the bromine atoms.[6]

Experimental Protocol

This protocol describes a representative procedure for the synthesis on a 10 mmol scale. All operations must be conducted under a dry, inert atmosphere (e.g., Nitrogen or Argon) using anhydrous solvents.

2.1 Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Equivalents | Mass / Volume | Notes |

| 2,5-Dibromopyridine | 236.88 | 10.0 | 1.0 | 2.37 g | Starting Material |

| 2,2,6,6-Tetramethylpiperidine | 141.27 | 12.0 | 1.2 | 2.0 mL | Base Precursor |

| n-Butyllithium (n-BuLi) | 64.06 | 12.0 | 1.2 | 4.8 mL | 2.5 M solution in hexanes |

| Triisopropyl borate | 188.08 | 15.0 | 1.5 | 3.45 mL | Borylating Agent |

| Tetrahydrofuran (THF) | - | - | - | ~100 mL | Anhydrous Solvent |

| Hydrochloric Acid (HCl) | - | - | - | As needed | 1 M Aqueous Solution |

| Diethyl Ether | - | - | - | As needed | For Extraction |

| Brine | - | - | - | As needed | For Washing |

| Anhydrous MgSO₄ or Na₂SO₄ | - | - | - | As needed | Drying Agent |

2.2 Equipment

-

Three-neck round-bottom flask (250 mL) equipped with a magnetic stirrer, thermometer, and nitrogen/argon inlet.

-

Syringes and needles for transfer of anhydrous and air-sensitive reagents.

-

Low-temperature cooling bath (e.g., dry ice/acetone).

-

Separatory funnel.

-

Rotary evaporator.

2.3 Step-by-Step Procedure

-

Preparation of LiTMP: To a stirred solution of 2,2,6,6-tetramethylpiperidine (2.0 mL, 12.0 mmol) in anhydrous THF (40 mL) at 0 °C, add n-butyllithium (4.8 mL of a 2.5 M solution in hexanes, 12.0 mmol) dropwise. Stir the resulting solution at 0 °C for 30 minutes.

-

Lithiation: Cool the freshly prepared LiTMP solution to -78 °C. In a separate flask, dissolve 2,5-dibromopyridine (2.37 g, 10.0 mmol) in anhydrous THF (40 mL). Add the 2,5-dibromopyridine solution dropwise to the LiTMP solution at -78 °C over 20 minutes. Stir the reaction mixture at -78 °C for 1 hour to ensure complete formation of the lithiated intermediate.

-

Borylation: To the reaction mixture at -78 °C, add triisopropyl borate (3.45 mL, 15.0 mmol) dropwise. The addition should be slow to maintain the low temperature. After the addition is complete, stir the mixture at -78 °C for an additional 2 hours.

-

Work-up and Hydrolysis: Remove the cooling bath and allow the reaction mixture to warm slowly to room temperature. Quench the reaction by carefully adding 1 M aqueous HCl (50 mL). Stir the biphasic mixture vigorously for 30 minutes.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase with diethyl ether (3 x 50 mL).

-

Purification: Combine the organic layers, wash with brine (50 mL), and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator. The crude product is typically an off-white solid.

-

Final Purification: The crude solid can be purified by recrystallization from an appropriate solvent system (e.g., water/acetonitrile or ether/hexanes) or by trituration with cold diethyl ether to yield pure this compound.

Quantitative Data Summary

The following table summarizes typical reaction parameters and expected outcomes. Yields are highly dependent on the strict adherence to anhydrous and anaerobic conditions.

| Entry | Base | Borylation Reagent | Temp (°C) | Expected Major Product | Typical Yield (%) |

| 1 | LiTMP | Triisopropyl borate | -78 | 2,5-Dibromo-3-pyridinylboronic acid | 60 - 75 |

| 2 | LDA | Triisopropyl borate | -78 | 2,5-Dibromo-4-pyridinylboronic acid[4] | N/A (Undesired) |

Visualizations

Reaction Pathway

The following diagram illustrates the chemical transformation from the starting material to the final product via the key intermediates.

Caption: Chemical pathway for the synthesis of this compound.

Experimental Workflow

This diagram outlines the logical sequence of operations in the laboratory.

Caption: Step-by-step experimental workflow for the synthesis.

Safety and Handling

-

n-Butyllithium is a pyrophoric liquid and must be handled with extreme care under an inert atmosphere. It can ignite spontaneously on contact with air or moisture.

-

Anhydrous solvents are essential for the success of the reaction. THF should be freshly distilled from a suitable drying agent (e.g., sodium/benzophenone).

-

The reaction is performed at cryogenic temperatures . Appropriate personal protective equipment (PPE), including cryogenic gloves and safety glasses, should be worn when handling the dry ice/acetone bath.

-

The quenching step with acid is exothermic and should be performed slowly and with caution.

Conclusion

The synthesis of this compound from 2,5-dibromopyridine is achieved through a regioselective directed ortho-metalation and borylation sequence. The key to success lies in the careful selection of a sterically hindered base to favor deprotonation at the C-3 position and the rigorous exclusion of air and moisture throughout the process. This guide provides a detailed and actionable framework for researchers to produce this valuable synthetic intermediate.

References

An In-Depth Technical Guide to 2,5-Dibromopyridine-3-boronic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the chemical and physical properties of 2,5-Dibromopyridine-3-boronic acid, a key building block in modern organic synthesis, particularly in the development of novel pharmaceutical compounds and advanced materials.

Core Properties and Data

This compound is a substituted pyridine derivative containing two bromine atoms and a boronic acid functional group. This combination of reactive sites makes it a versatile reagent in cross-coupling reactions.

Physicochemical Data Summary

The key quantitative data for this compound are summarized in the table below for easy reference and comparison.

| Property | Value |

| Molecular Formula | C5H4BBr2NO2[1][2][3][4] |

| Molecular Weight | 280.71 g/mol [2][3][4] |

| CAS Number | 852228-14-9[1][2][3] |

| IUPAC Name | (2,5-dibromopyridin-3-yl)boronic acid[2] |

| Melting Point | 206 °C[3] |

| Boiling Point (Predicted) | 406.4 ± 55.0 °C[3] |

| Density (Predicted) | 2.22 ± 0.1 g/cm³[3] |

Logical Relationship of Core Properties

The following diagram illustrates the fundamental relationship between the compound's name, its elemental composition (formula), and its resulting molecular weight.

Experimental Protocols: Application in Suzuki-Miyaura Cross-Coupling

This compound is a valuable reagent in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds. Below is a general, representative protocol for a Suzuki coupling reaction involving a substituted pyridine boronic acid, which can be adapted for this compound.

Objective: To synthesize a biaryl compound via a Suzuki-Miyaura cross-coupling reaction between an aryl halide and a pyridine-boronic acid.

Materials:

-

Aryl halide (e.g., 4-Bromoanisole)

-

This compound (or a similar pyridine boronic acid)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Tetrakis(triphenylphosphine)palladium(0))

-

Base (e.g., K₂CO₃, Na₂CO₃)

-

Solvent system (e.g., 1,4-Dioxane and water, typically in a 4:1 ratio)

-

Microwave vial (10 mL) or round-bottom flask

-

Stir bar

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

Reaction Setup: In a 10 mL microwave vial containing a stir bar, combine the aryl halide (0.5 mmol), the pyridine-boronic acid (0.6 mmol, 1.2 equivalents), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.025 mmol, 5 mol%), and the base (e.g., K₂CO₃, 1.0 mmol, 2.0 equivalents).

-

Solvent Addition: To the solid mixture, add the solvent system, for instance, 4 mL of 1,4-dioxane and 1 mL of water.

-

Degassing: Seal the vial and degas the mixture by bubbling argon or nitrogen through the solution for 10-15 minutes to remove any dissolved oxygen, which can deactivate the palladium catalyst.

-

Reaction: Place the sealed vial in a microwave reactor and irradiate the mixture at a set temperature (typically 100-150 °C) for a specified time (usually 15-30 minutes). Alternatively, the reaction can be heated in a round-bottom flask using a conventional oil bath at a temperature around 80-100 °C for several hours to days, with progress monitored by TLC or LC-MS.

-

Work-up: After the reaction is complete and has cooled to room temperature, dilute the mixture with an organic solvent such as ethyl acetate (20 mL) and water (10 mL).

-

Extraction: Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with the organic solvent (e.g., 2 x 10 mL of ethyl acetate).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield the desired biaryl compound.

The following diagram illustrates a generalized workflow for a Suzuki-Miyaura cross-coupling experiment.

References

Stability and Storage of 2,5-Dibromopyridine-3-boronic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 2,5-Dibromopyridine-3-boronic acid. Due to the limited availability of specific stability data for this compound in publicly accessible literature, this guide draws upon safety data sheets (SDS) for the compound and analogous pyridine-boronic acids, as well as general chemical principles governing the stability of boronic acids.

Core Concepts: Understanding Boronic Acid Stability

Boronic acids are a class of compounds that are generally stable under normal temperatures and pressures. However, they are known to be sensitive to certain environmental factors, primarily moisture and strong oxidizing agents. The stability of a particular boronic acid can be influenced by steric and electronic effects of the substituents on the aromatic ring.

Quantitative Data Summary

| Parameter | Recommended Condition | Source |

| Storage Temperature | Cool, dry place. Some sources recommend freezer storage. | [1][2][3] |

| Atmosphere | Store in a tightly closed container.[2][3] For pyridine-4-boronic acid, handling and storage under an inert gas is recommended as it is air and moisture sensitive.[4] | [2][3][4] |

| Light Exposure | Store away from light. Exposure to light is listed as a condition to avoid for Pyridine-4-boronic acid. | [5] |

| Incompatible Materials | Strong oxidizing agents, strong acids, and strong bases. | [3] |

Experimental Protocols: Assessing Stability

To rigorously assess the stability of this compound, a comprehensive study should be designed. The following are detailed methodologies for key experiments that could be employed.

Purity Assessment by High-Performance Liquid Chromatography (HPLC)

-

Objective: To determine the initial purity of the compound and monitor its degradation over time under various stress conditions.

-

Methodology:

-

Column: A reverse-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

-

Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol). A typical gradient might start at 95% aqueous and ramp to 95% organic over 20-30 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength determined by the UV-Vis spectrum of the compound (typically around 254 nm or 280 nm).

-

Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile/water mixture) at a concentration of 1 mg/mL. Dilute to a working concentration of approximately 0.1 mg/mL.

-

Analysis: Inject a known volume (e.g., 10 µL) of the sample. The purity is determined by the area percentage of the main peak relative to the total peak area.

-

Structural Confirmation and Degradation Product Identification by Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To confirm the chemical structure of the compound and identify any degradation products.

-

Methodology:

-

Solvent: A deuterated solvent in which the compound is soluble (e.g., DMSO-d₆, CDCl₃, or D₂O with a co-solvent).

-

Experiments:

-

¹H NMR: To observe the proton signals of the pyridine ring and the hydroxyl groups of the boronic acid.

-

¹³C NMR: To observe the carbon signals of the molecule.

-

¹¹B NMR: To directly observe the boron environment, which is highly sensitive to the coordination state and oxidation of the boronic acid. A shift in the ¹¹B NMR signal can indicate degradation.

-

-

Analysis: Compare the spectra of stressed samples to that of a reference standard stored under ideal conditions. The appearance of new signals or changes in the integration of existing signals would indicate degradation.

-

Forced Degradation Study

-

Objective: To understand the degradation pathways and identify potential degradation products under accelerated conditions.

-

Methodology:

-

Expose solutions or solid samples of this compound to various stress conditions:

-

Acidic Conditions: 0.1 M HCl at room temperature and elevated temperature (e.g., 60 °C).

-

Basic Conditions: 0.1 M NaOH at room temperature and elevated temperature.

-

Oxidative Conditions: 3% H₂O₂ at room temperature.

-

Thermal Stress: Dry heat at a temperature below the melting point (e.g., 80 °C).

-

Photostability: Exposure to UV light (e.g., 254 nm) and visible light.

-

-

Time Points: Collect samples at various time points (e.g., 0, 24, 48, 72 hours) for analysis by HPLC and NMR.

-

Visualizations

Logical Workflow for Stability Assessment

The following diagram illustrates a logical workflow for assessing the stability of this compound.

Caption: Workflow for assessing the stability of a chemical compound.

Potential Degradation Pathway

Boronic acids are known to undergo protodeboronation (replacement of the boronic acid group with a hydrogen atom) under certain conditions, particularly in the presence of acid or base. Another common degradation pathway is oxidation. The following diagram illustrates a hypothetical degradation pathway for this compound.

Caption: Potential degradation pathways for this compound.

Handling and Safety Precautions

When handling this compound, it is crucial to adhere to the following safety measures:

-

Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, gloves, and lab coats.[2][3]

-

Ventilation: Use only in a chemical fume hood to avoid inhalation of dust.[2][3]

-

Handling: Avoid all direct contact with the material. Wash hands thoroughly after handling.[2] Do not eat, drink, or smoke when using this product.

-

Spills: In case of a spill, sweep up the material, avoiding dust generation, and place it in a suitable disposal container.

Conclusion

While specific, in-depth stability data for this compound is not extensively published, the information available for this class of compounds provides a strong basis for ensuring its integrity. By adhering to the recommended storage conditions of a cool, dry, dark, and inert environment, and by following the prescribed handling procedures, researchers can minimize degradation. For critical applications, it is highly recommended to perform in-house stability studies using the methodologies outlined in this guide to establish a comprehensive stability profile.

References

Navigating the Solubility of 2,5-Dibromopyridine-3-boronic Acid: A Technical Guide for Researchers

An in-depth examination of the solubility characteristics of 2,5-Dibromopyridine-3-boronic acid, a critical reagent in modern synthetic chemistry. This guide provides a qualitative solubility profile, detailed experimental protocols for solubility determination, and a practical overview of its application in Suzuki-Miyaura cross-coupling reactions.

Introduction

This compound is a key building block for chemists, particularly in the fields of medicinal chemistry and materials science. Its utility in forming carbon-carbon and carbon-heteroatom bonds through transition-metal catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, makes it a valuable tool for the synthesis of complex molecular architectures. An understanding of its solubility in various organic solvents is paramount for its effective use in synthesis, purification, and formulation. This technical guide provides a comprehensive overview of the solubility of this compound, along with detailed experimental protocols and relevant reaction workflows to aid researchers in their laboratory practice.

Solubility Profile of this compound

Currently, specific quantitative solubility data for this compound in common organic solvents is not extensively reported in publicly available literature. However, a qualitative assessment of its solubility can be inferred from the general principles of solubility and data available for structurally similar compounds, such as other substituted pyridine boronic acids.

The presence of the polar pyridine ring and the hydrogen-bonding capable boronic acid moiety suggests that this compound will exhibit a preference for polar solvents. The two bromine atoms, being electron-withdrawing and increasing the molecular weight, will also influence its solubility.

Table 1: Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Class | Representative Solvents | Expected Solubility | Rationale |

| Polar Protic | Methanol, Ethanol, Isopropanol | Soluble to Moderately Soluble | The boronic acid and pyridine nitrogen can form strong hydrogen bonds with protic solvents, facilitating dissolution. |

| Polar Aprotic | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Tetrahydrofuran (THF), Acetonitrile (MeCN), 1,4-Dioxane | Soluble to Moderately Soluble | The polarity of these solvents can effectively solvate the polar functional groups of the molecule. |

| Nonpolar | Toluene, Hexanes, Diethyl Ether | Sparingly Soluble to Insoluble | The overall high polarity of this compound limits its interaction with nonpolar solvents. |

Disclaimer: This qualitative assessment is based on the general properties of boronic acids and data for analogous compounds.[1] Experimental verification is strongly recommended for specific applications and quantitative measurements.

Experimental Protocol for Solubility Determination

For researchers requiring precise solubility data, the dynamic (or synthetic) method is a reliable and widely accepted technique for determining the equilibrium solubility of a compound in various solvents.[2][3][4][5] This method involves monitoring the dissolution of a solid solute in a solvent as the temperature is systematically changed.

Principle

A series of mixtures containing known masses of this compound and the chosen solvent are prepared. Each mixture is heated at a constant rate with vigorous stirring. The temperature at which the last solid particles dissolve, resulting in a clear solution, is recorded as the solubility temperature for that specific composition. This process is repeated for different concentrations to construct a solubility curve.

Materials and Apparatus

-

This compound

-

High-purity organic solvents

-

Jacketed glass vessel

-

Magnetic stirrer and stir bar

-

Circulating thermostat bath with precise temperature control

-

Calibrated digital thermometer

-

Turbidity sensor or a light source and detector to observe the disappearance of solid particles

-

Analytical balance

Procedure

-

Preparation: Accurately weigh a specific amount of this compound and the desired solvent into the jacketed glass vessel.

-

Equilibration: Place the vessel in the thermostat bath and begin stirring.

-

Heating: Increase the temperature of the bath at a slow, constant rate (e.g., 0.2–0.5 °C/min) to ensure thermal equilibrium.

-

Observation: Continuously monitor the mixture for the disappearance of the solid phase. The point of complete dissolution is when the solution becomes clear and free of any visible solid particles. This can be determined visually or with the aid of a turbidity sensor.

-

Data Recording: Record the temperature at which complete dissolution occurs.

-

Repeat: Repeat the procedure for different compositions of the solute and solvent to generate a comprehensive solubility profile.

Application in Suzuki-Miyaura Cross-Coupling

A primary application of this compound is in the Suzuki-Miyaura cross-coupling reaction to synthesize complex biaryl and heteroaryl compounds.[6][7][8] The choice of solvent is critical for the success of this reaction, as it must solubilize the reactants, catalyst, and base, and facilitate the catalytic cycle.

General Reaction Scheme

The Suzuki-Miyaura reaction involves the palladium-catalyzed coupling of an organoboron compound (e.g., this compound) with an organic halide or triflate.

Experimental Workflow

A typical experimental workflow for a Suzuki-Miyaura coupling reaction involving a pyridine boronic acid is as follows:

-

Reaction Setup: To a reaction vessel, add the aryl halide, this compound, a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂ with a phosphine ligand), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄).

-

Inert Atmosphere: The vessel is sealed and the atmosphere is replaced with an inert gas (e.g., argon or nitrogen) by several cycles of evacuation and backfilling.

-

Solvent Addition: Degassed solvent or a solvent mixture (e.g., toluene/ethanol/water, dioxane/water) is added via syringe.

-

Reaction: The mixture is heated with stirring for a specified time, and the reaction progress is monitored by techniques such as TLC or LC-MS.

-

Work-up: Upon completion, the reaction is cooled, diluted with an organic solvent and water, and the layers are separated. The aqueous layer is typically extracted with the organic solvent.

-

Purification: The combined organic layers are washed, dried, and concentrated. The crude product is then purified, commonly by column chromatography.

Conclusion

While quantitative solubility data for this compound remains to be fully documented, a strong qualitative understanding of its solubility can be established based on its molecular structure and the behavior of similar compounds. For applications requiring precise solubility values, the dynamic method provides a robust experimental protocol. A thorough understanding of its solubility is essential for optimizing its use in key synthetic transformations such as the Suzuki-Miyaura cross-coupling reaction, thereby enabling the continued development of novel pharmaceuticals and advanced materials. Researchers are encouraged to perform their own solubility tests in the specific solvent systems relevant to their work to ensure optimal reaction conditions and outcomes.

References

Spectroscopic and Structural Elucidation of 2,5-Dibromopyridine-3-boronic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2,5-Dibromopyridine-3-boronic acid, a key building block in synthetic and medicinal chemistry. This document details the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed experimental protocols for data acquisition. The information presented herein is intended to support researchers in the identification, characterization, and utilization of this versatile compound.

Chemical Structure and Properties

This compound possesses the chemical formula C₅H₄BBr₂NO₂ and a molecular weight of approximately 280.71 g/mol [1]. Its unique structure, featuring a pyridine ring substituted with two bromine atoms and a boronic acid group, makes it a valuable reagent in cross-coupling reactions and for the synthesis of complex heterocyclic molecules.

Molecular Structure:

References

An In-depth Technical Guide to 2,5-Dibromopyridine-3-boronic acid: Commercial Availability, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,5-Dibromopyridine-3-boronic acid, a valuable building block in modern organic synthesis. The document details its commercial availability, outlines key synthetic methodologies, and explores its application in cross-coupling reactions, with a focus on providing practical information for researchers in drug discovery and development.

Commercial Availability and Suppliers

This compound (CAS No. 852228-14-9) is a commercially available reagent, though it is typically offered by specialized chemical suppliers in research-grade quantities. Its availability is crucial for researchers who require this specific isomer for their synthetic campaigns. Below is a summary of typical commercial offerings.

| Supplier | Purity | Typical Quantities Offered | Notes |

| Parchem | Not specified | Inquiry required | Specialty chemical supplier. |

| BLDpharm | ≥97% | 1g, 5g, 10g | - |

| ChemScene | ≥97% | 1g, 5g, 10g, 50g | Also offers custom synthesis. |

| Atomax Chemicals Co., Ltd. | Not specified | Inquiry required | Listed in chemical buyer's guides. |

| Acros Organics (via Fisher Scientific) | Not specified | 1g, 5g | Available through major distributors. |

Note: The availability and packaging of this chemical can vary. Researchers should always consult the supplier's catalog for the most current information.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided below. This data is essential for reaction planning and safety assessments.

| Property | Value | Source |

| Molecular Formula | C₅H₄BBr₂NO₂ | PubChem[1] |

| Molecular Weight | 280.71 g/mol | PubChem[1] |

| CAS Number | 852228-14-9 | PubChem[1] |

| Appearance | White to off-white solid (typical) | Supplier Data |

| IUPAC Name | (2,5-dibromopyridin-3-yl)boronic acid | PubChem[1] |

Synthesis of this compound

The synthesis of this compound is not widely detailed in dedicated publications. However, its preparation logically follows a two-step sequence: the synthesis of the precursor 2,5-dibromopyridine, followed by a directed borylation.

Synthesis of the Precursor: 2,5-Dibromopyridine

A common and scalable method for the preparation of 2,5-dibromopyridine is the Sandmeyer reaction starting from 2-amino-5-bromopyridine.[2][3][4][5]

Experimental Protocol: Synthesis of 2,5-Dibromopyridine

-

Step 1: Diazotization of 2-amino-5-bromopyridine

-

In a well-ventilated fume hood, 2-amino-5-bromopyridine (1.0 eq) is slowly added to a cooled (0-5 °C) solution of hydrobromic acid (48%).

-

A solution of sodium nitrite (1.1 eq) in water is then added dropwise while maintaining the temperature below 5 °C. The reaction mixture is stirred for 30-60 minutes at this temperature.

-

-

Step 2: Sandmeyer Reaction

-

The cold diazonium salt solution is then added portion-wise to a solution of cuprous bromide (CuBr) in hydrobromic acid at a controlled temperature.

-

The reaction is stirred until the evolution of nitrogen gas ceases.

-

-

Step 3: Work-up and Purification

-

The reaction mixture is neutralized with a base (e.g., NaOH or K₂CO₃) and extracted with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is then purified by column chromatography on silica gel or by recrystallization to afford 2,5-dibromopyridine as a solid.

-

Borylation of 2,5-Dibromopyridine

The introduction of the boronic acid moiety at the 3-position of the pyridine ring can be achieved through a directed ortho-metalation (DoM) strategy, specifically by lithiation followed by quenching with a borate ester. The bromine atom at the 2-position directs the deprotonation to the C-3 position.

Proposed Experimental Protocol: Synthesis of this compound

-

Step 1: Lithiation of 2,5-Dibromopyridine

-

A solution of 2,5-dibromopyridine (1.0 eq) in a dry, aprotic solvent such as tetrahydrofuran (THF) or diethyl ether is cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen).

-

A solution of a strong lithium base, typically n-butyllithium (n-BuLi, 1.1 eq), is added dropwise while maintaining the temperature at -78 °C. The reaction is stirred at this temperature for 1-2 hours.

-

-

Step 2: Borylation

-

A trialkyl borate, such as triisopropyl borate (B(O-iPr)₃, 1.2 eq), is added dropwise to the reaction mixture at -78 °C.

-

The reaction is allowed to slowly warm to room temperature and stirred for several hours or overnight.

-

-

Step 3: Hydrolysis and Purification

-

The reaction is quenched by the slow addition of an acidic aqueous solution (e.g., 1 M HCl).

-

The mixture is stirred for 1-2 hours to hydrolyze the boronate ester to the boronic acid.

-

The product is then extracted with an organic solvent. The pH of the aqueous layer may need to be adjusted to optimize the extraction of the amphoteric boronic acid.

-

The combined organic layers are washed, dried, and concentrated. The crude this compound can be purified by recrystallization or chromatography.

-

Application in Suzuki-Miyaura Cross-Coupling Reactions

This compound is an excellent substrate for Suzuki-Miyaura cross-coupling reactions.[6][7][8][9] This palladium-catalyzed reaction allows for the formation of a carbon-carbon bond between the boronic acid and an aryl or heteroaryl halide, providing a versatile method for the synthesis of complex biaryl and heteroaryl structures, which are common motifs in pharmaceuticals.[10][11][12]

General Experimental Protocol: Suzuki-Miyaura Coupling

-

Reaction Setup:

-

To a reaction vessel is added this compound (1.0 eq), the aryl or heteroaryl halide (1.1 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 eq), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq).

-

A suitable solvent system, such as a mixture of toluene and water or dioxane and water, is added.

-

-

Reaction Execution:

-

The reaction mixture is degassed by bubbling with an inert gas (e.g., argon) for 15-30 minutes.

-

The mixture is then heated to a temperature typically between 80-110 °C and stirred until the starting materials are consumed (monitored by TLC or LC-MS).

-

-

Work-up and Purification:

-

After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent.

-

The combined organic layers are washed with brine, dried, and concentrated.

-

The crude product is purified by column chromatography on silica gel to yield the desired coupled product.

-

Visualized Workflows

The following diagrams illustrate the key synthetic pathways described in this guide.

Caption: Synthetic pathway to this compound.

Caption: Suzuki-Miyaura cross-coupling reaction workflow.

Conclusion

This compound is a readily accessible and highly useful building block for the synthesis of complex molecules, particularly in the field of medicinal chemistry. Its utility in Suzuki-Miyaura cross-coupling reactions allows for the efficient construction of carbon-carbon bonds, enabling the exploration of novel chemical space in drug discovery programs. This guide provides the foundational knowledge for researchers to effectively source, synthesize, and utilize this versatile reagent in their research endeavors.

References

- 1. This compound | C5H4BBr2NO2 | CID 18525925 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2,5-Dibromopyridine synthesis - chemicalbook [chemicalbook.com]

- 3. CN110759858A - Synthesis method of 2, 5-dibromopyridine - Google Patents [patents.google.com]

- 4. CN105061301A - Synthesis method of 2,5-dibromopyridine - Google Patents [patents.google.com]

- 5. heteroletters.org [heteroletters.org]

- 6. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. youtube.com [youtube.com]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. drugdiscoverytrends.com [drugdiscoverytrends.com]

- 12. researchgate.net [researchgate.net]

The Strategic Application of 2,5-Dibromopyridine-3-boronic Acid in Modern Medicinal Chemistry

A Technical Guide for Researchers and Drug Development Professionals

Executive Summary

In the landscape of contemporary drug discovery, the pyridine scaffold remains a cornerstone for the development of novel therapeutics due to its versatile chemical reactivity and its presence in numerous FDA-approved drugs. Within this privileged class of heterocycles, 2,5-Dibromopyridine-3-boronic acid is emerging as a highly strategic building block. Its unique trifunctional nature—offering two distinct bromine atoms for sequential and site-selective functionalization and a boronic acid moiety for carbon-carbon bond formation—presents a powerful tool for the synthesis of complex molecular architectures. This technical guide explores the potential applications of this compound in medicinal chemistry, with a particular focus on its utility in the synthesis of kinase inhibitors and anti-cancer agents through palladium-catalyzed cross-coupling reactions. This document provides a comprehensive overview of its synthetic utility, detailed experimental protocols for key reactions, and a prospective look at its role in constructing libraries of bioactive compounds for structure-activity relationship (SAR) studies.

Introduction

The pyridine ring is a fundamental structural motif in a vast array of pharmaceuticals, prized for its ability to engage in hydrogen bonding, its metabolic stability, and its capacity to serve as a bioisostere for other aromatic systems. The strategic placement of reactive handles on the pyridine core allows for precise control over the introduction of various pharmacophoric elements. This compound (CAS: 852228-14-9) is a trifunctional reagent that offers medicinal chemists a unique platform for molecular elaboration. The differential reactivity of the bromine atoms at the 2- and 5-positions, coupled with the versatile reactivity of the boronic acid at the 3-position, enables a modular and efficient approach to the synthesis of diverse compound libraries.

This guide will delve into the prospective applications of this reagent, drawing upon established synthetic methodologies and the known biological importance of substituted pyridine derivatives.

Core Applications in Medicinal Chemistry

The primary utility of this compound in medicinal chemistry is centered around its application in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction allows for the formation of carbon-carbon bonds between the pyridine scaffold and a wide variety of aryl and heteroaryl partners, which are common substructures in many classes of therapeutic agents.

Synthesis of Kinase Inhibitors

Protein kinases are a critical class of enzymes involved in cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer. The development of small molecule kinase inhibitors has been a major focus of modern drug discovery. The pyridine scaffold is a common feature in many approved kinase inhibitors, often serving as a hinge-binding motif that mimics the adenine region of ATP.

The structure of this compound allows for the systematic construction of kinase inhibitor scaffolds. For instance, the boronic acid can be utilized in a Suzuki coupling to introduce a key aryl or heteroaryl group, while the bromine atoms can be subsequently functionalized to explore SAR at different vectors of the molecule.

Development of Anti-Cancer Agents

Beyond kinase inhibition, substituted pyridines are integral to a variety of anti-cancer agents that act through diverse mechanisms, including tubulin polymerization inhibition. The synthesis of pyridine-bridged analogues of natural products like Combretastatin-A4 has shown promise in this area. These compounds often feature two aryl rings connected by a linker, and the pyridine ring can serve as a rigid and synthetically accessible linker.

Experimental Protocols

The following section provides detailed, albeit prospective, experimental protocols for the application of this compound in the synthesis of medicinally relevant compounds. These protocols are based on well-established procedures for Suzuki-Miyaura cross-coupling reactions involving similar pyridine-based reagents.

General Protocol for Suzuki-Miyaura Cross-Coupling

This protocol outlines a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of an aryl halide with this compound.

Materials:

-

This compound

-

Aryl halide (e.g., aryl bromide or iodide)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

-

Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃)

-

Solvent (e.g., 1,4-dioxane/water, toluene/ethanol)

-

Inert gas (Nitrogen or Argon)

-

Standard laboratory glassware and purification equipment

Procedure:

-

To a flame-dried Schlenk flask, add this compound (1.0 eq.), the aryl halide (1.1 eq.), the palladium catalyst (0.05 eq.), and the base (2.0 eq.).

-

Evacuate and backfill the flask with an inert gas three times.

-

Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1 v/v).

-

Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the required time (monitoring by TLC or LC-MS).

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Data Presentation

The following table presents representative quantitative data for pyridine-bridged analogues of Combretastatin-A4, which could be hypothetically synthesized using this compound as a key building block. The data is adapted from studies on structurally similar compounds and is intended to be illustrative of the type of data generated in such medicinal chemistry programs.

| Compound ID | Target Cancer Cell Line | IC₅₀ (µM) |

| Hypothetical Compound A | MDA-MB-231 (Breast Cancer) | 0.5 - 5.0 |

| Hypothetical Compound B | A549 (Lung Cancer) | 1.0 - 10.0 |

| Hypothetical Compound C | HeLa (Cervical Cancer) | 0.1 - 2.0 |

Note: The IC₅₀ values are hypothetical and serve as an example of the data that would be collected in a drug discovery campaign utilizing this compound.

Visualizations

Signaling Pathway

dot

An In-depth Technical Guide to the Safety and Handling of 2,5-Dibromopyridine-3-boronic acid

This guide provides comprehensive safety and handling information for 2,5-Dibromopyridine-3-boronic acid, intended for researchers, scientists, and professionals in drug development. Adherence to these guidelines is crucial for ensuring a safe laboratory environment.

Chemical Identification and Physical Properties

This compound is an organoboron compound used in various chemical syntheses.[1][2][3] Understanding its physical and chemical properties is the first step in safe handling.

| Property | Value |

| Molecular Formula | C5H4BBr2NO2[2][3][4] |

| Molecular Weight | 280.71 g/mol [3][4] |

| CAS Number | 852228-14-9[2][3][4] |

| Appearance | Beige powder or solid[5] |

| Melting Point | 206 °C[3] |

| Boiling Point | 406.4 ± 55.0 °C (Predicted)[3] |

| Density | 2.22 ± 0.1 g/cm³ (Predicted)[3] |

Hazard Identification and Classification

Based on data for similar boronic acids and pyridine compounds, this compound is classified with the following hazards:

-

Specific Target Organ Toxicity - Single Exposure (Category 3) , may cause respiratory irritation.[5][6][7][8]

-

Acute Toxicity, Oral (Category 4) , may be harmful if swallowed.[6]

Hazard Statements:

-

H302: Harmful if swallowed.[6]

Personal Protective Equipment (PPE)

To minimize exposure risk, the following personal protective equipment must be worn when handling this compound:

| PPE Category | Specification | Purpose |

| Eye Protection | Tight-sealing safety goggles or a face shield.[6][9] | To protect eyes from dust particles and splashes, preventing serious irritation.[9] |

| Hand Protection | Nitrile or other chemically resistant gloves.[6][9] | To prevent skin contact and subsequent irritation.[9] |

| Body Protection | A laboratory coat must be worn to protect skin and personal clothing from contamination.[9] | To protect skin and personal clothing from contamination.[9] |

| Respiratory Protection | A NIOSH-approved respirator should be used when engineering controls are insufficient or when handling large quantities that may generate dust.[6][9] | To prevent inhalation of dust that can cause respiratory tract irritation.[9] |

Safe Handling and Storage Protocols

Engineering Controls:

-

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, especially when dust generation is possible.[6][9]

-

Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[10][11]

Handling Procedures:

Storage Conditions:

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.[7][9][11]

-

For long-term stability, storage under an inert atmosphere (e.g., Argon or Nitrogen) at 2-8°C is recommended.[3]

-

Keep away from incompatible materials such as strong oxidizing agents and strong acids.[7][10][11]

Emergency and First Aid Procedures

Experimental Protocol for First Aid Response:

-

In case of Eye Contact:

-

In case of Skin Contact:

-

If Inhaled:

-

If Swallowed:

Spill Management and Disposal

Experimental Protocol for Spill Cleanup:

-

Evacuate: Evacuate all non-essential personnel from the spill area.[13]

-

Ventilate: Ensure the area is well-ventilated.[13]

-

Wear PPE: Don appropriate PPE, including respiratory protection, gloves, eye protection, and a lab coat.

-

Containment: Prevent the further spread of the spill. Avoid generating dust.[9]

-

Cleanup: Carefully sweep or vacuum the spilled solid material into a suitable, labeled, and closed container for disposal.[9][10] Do not use methods that create dust.

-

Decontamination: Clean the spill area with a suitable solvent and then wash with soap and water.

-

Disposal: Dispose of the waste material as hazardous chemical waste in accordance with local, state, and federal regulations.[13]

Disposal:

-

Dispose of the chemical and any contaminated materials in an approved hazardous waste disposal plant.[12]

-

Empty containers should be triple-rinsed before disposal and treated as hazardous waste.[9]

Visual Workflow for Emergency Response

The following diagram outlines the logical steps for responding to a chemical spill of this compound.

Caption: Emergency spill response workflow.

References

- 1. This compound | 852228-14-9 [chemicalbook.com]

- 2. calpaclab.com [calpaclab.com]

- 3. This compound Two Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 4. This compound | C5H4BBr2NO2 | CID 18525925 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. fishersci.com [fishersci.com]

- 6. static.cymitquimica.com [static.cymitquimica.com]

- 7. aksci.com [aksci.com]

- 8. jubilantingrevia.com [jubilantingrevia.com]

- 9. benchchem.com [benchchem.com]

- 10. fishersci.com [fishersci.com]

- 11. fishersci.com [fishersci.com]

- 12. fishersci.com [fishersci.com]

- 13. laballey.com [laballey.com]

- 14. static.cymitquimica.com [static.cymitquimica.com]

Methodological & Application

Application Notes and Protocols for Suzuki Coupling Reactions Using 2,5-Dibromopyridine-3-boronic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool in modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides.[1] This methodology is of particular importance in medicinal chemistry for the synthesis of biaryl and heteroaryl scaffolds, which are common motifs in many drug molecules. 2,5-Dibromopyridine-3-boronic acid is a valuable trifunctional building block that offers multiple reaction sites for the strategic synthesis of complex substituted pyridine derivatives. The presence of two bromine atoms at positions 2 and 5, and a boronic acid at position 3, allows for selective and sequential cross-coupling reactions, providing a pathway to a diverse range of molecular architectures.

This document provides detailed protocols for the selective mono-Suzuki coupling of this compound with various arylboronic acids. The resulting 2-aryl-5-bromopyridine-3-boronic acid derivatives are key intermediates in the synthesis of potential therapeutic agents, particularly kinase inhibitors.

Reaction Principle

The Suzuki-Miyaura coupling reaction proceeds via a catalytic cycle involving a palladium catalyst. The key steps of the mechanism are:

-

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (in this case, the C-Br bond of this compound).

-

Transmetalation: The organoboron compound (the coupling partner) transfers its organic group to the palladium(II) complex. This step is typically facilitated by a base.

-

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final biaryl product, regenerating the Pd(0) catalyst which can then re-enter the catalytic cycle.[1]

Due to the different reactivity of the two bromine atoms in this compound, selective mono-arylation can be achieved under carefully controlled reaction conditions.

Experimental Protocols

General Protocol for Selective Mono-Suzuki Coupling

This protocol describes a general procedure for the selective mono-arylation of this compound at the 2-position.

Materials:

-

This compound

-

Arylboronic acid (1.1 - 1.5 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, 2-5 mol%)

-

Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, K₃PO₄, 2-3 equivalents)

-

Anhydrous solvent (e.g., 1,4-dioxane/water, toluene/water, DMF)

-

Inert gas (Argon or Nitrogen)

-

Standard laboratory glassware for organic synthesis

-

Magnetic stirrer and heating mantle/oil bath

-

Thin Layer Chromatography (TLC) plates and developing chambers

-

Silica gel for column chromatography

Procedure:

-

To a flame-dried round-bottom flask or Schlenk tube, add this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), and the base (2.0 eq.).

-

The flask is sealed with a rubber septum, and the atmosphere is replaced with an inert gas (argon or nitrogen) by evacuating and backfilling the flask three times.

-

Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.) to the flask under a positive pressure of the inert gas.

-

Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe. The reaction concentration is typically between 0.1 and 0.5 M.

-

Stir the reaction mixture at room temperature for 10 minutes to ensure homogeneity.

-

Heat the reaction mixture to the desired temperature (typically between 80-100 °C) and stir vigorously.

-

Monitor the progress of the reaction by TLC or LC-MS. The reaction is typically complete within 2-12 hours.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired 2-aryl-5-bromopyridine-3-boronic acid derivative.

Data Presentation

The following table summarizes representative reaction conditions and yields for the selective mono-Suzuki coupling of this compound with various arylboronic acids. The data is based on typical outcomes for similar Suzuki coupling reactions of bromopyridines.[2]

| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Dioxane/H₂O (4:1) | 90 | 6 | 85 |

| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | Na₂CO₃ | Toluene/H₂O (5:1) | 100 | 4 | 92 |

| 3 | 3-Tolylboronic acid | Pd(PPh₃)₄ (5) | Cs₂CO₃ | DMF | 80 | 8 | 88 |

| 4 | 4-Chlorophenylboronic acid | Pd(dppf)Cl₂ (3) | K₃PO₄ | Dioxane/H₂O (4:1) | 95 | 5 | 82 |

| 5 | 2-Thienylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Toluene/H₂O (5:1) | 100 | 6 | 78 |

Application in Drug Discovery: Kinase Inhibitors

Substituted pyridines are a class of compounds with significant therapeutic potential, particularly as kinase inhibitors.[3] Kinases are enzymes that play a crucial role in cell signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer. The 2-arylpyridine scaffold, synthesized from this compound, can serve as a core structure for the development of potent and selective kinase inhibitors. The aryl group at the 2-position can be designed to interact with the hinge region of the kinase active site, a common binding motif for many kinase inhibitors. The remaining bromine atom at the 5-position and the boronic acid at the 3-position provide handles for further chemical modifications to optimize potency, selectivity, and pharmacokinetic properties.

For example, derivatives of 2-arylpyridines have shown inhibitory activity against various kinases, including cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle. Inhibition of CDKs can lead to cell cycle arrest and apoptosis in cancer cells.

Visualizations

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Caption: A typical experimental workflow for the Suzuki coupling reaction.

Caption: Simplified Receptor Tyrosine Kinase signaling pathway targeted by kinase inhibitors.

References

Application Notes and Protocols for Palladium-Catalyzed Suzuki Reactions with 2,5-Dibromopyridine-3-boronic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for the construction of biaryl and heteroaryl structures. These motifs are prevalent in a vast array of pharmaceuticals and biologically active compounds. The use of functionalized heteroaryl substrates, such as 2,5-Dibromopyridine-3-boronic acid, provides a versatile platform for the synthesis of highly substituted pyridine derivatives, which are key components in many drug candidates.

This document provides detailed application notes and protocols for the palladium-catalyzed Suzuki-Miyaura cross-coupling reactions utilizing this compound. The presence of two bromine atoms at the 2- and 5-positions, along with a boronic acid at the 3-position, allows for selective and sequential functionalization, offering a pathway to complex molecular architectures. The choice of palladium catalyst, ligand, base, and reaction conditions is critical for controlling selectivity and achieving high yields.

Catalytic Cycle of the Suzuki-Miyaura Reaction

The generally accepted mechanism for the Suzuki-Miyaura coupling reaction proceeds through a catalytic cycle involving a palladium catalyst.[1][2] The key steps are:

-

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (in this case, one of the C-Br bonds of this compound) to form a Pd(II) complex.

-

Transmetalation: The boronic acid, activated by a base, transfers its organic group to the palladium complex.

-

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final product, regenerating the Pd(0) catalyst which re-enters the catalytic cycle.[1]

Catalyst Performance Comparison

The selection of the palladium catalyst and associated ligands is crucial for the success of the Suzuki coupling with dihalopyridines. The electronic properties of the pyridine ring and the presence of multiple reactive sites necessitate careful tuning of the reaction parameters to achieve the desired mono- or di-substitution. While specific data for this compound is not extensively published, the following table summarizes the performance of various palladium catalysts in the Suzuki coupling of the closely related 2,6-dibromopyridine, which can serve as a valuable guide for catalyst selection.

| Catalyst / Precursor | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Product Selectivity | Yield (%) |

| Pd(PPh₃)₄ | PPh₃ | K₃PO₄ | 1,4-Dioxane | 80 | 18-22 | Di-arylated | Good to Better |

| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 12 | Mono-arylated | High |

| PdCl₂(dppf) | dppf | K₂CO₃ | DME | 80 | 2 | Di-arylated | High |

| Pd₂(dba)₃ | P(t-Bu)₃ | KF | 1,4-Dioxane | 80-100 | 12-24 | Mono-arylated | Effective |

Table based on data for 2,6-dibromopyridine Suzuki coupling and is intended as a starting point for optimization with this compound.[3]

Experimental Protocols

The following are general protocols for performing Suzuki-Miyaura cross-coupling reactions with this compound. These protocols are intended as a starting point and may require optimization for specific substrates and desired outcomes.

Protocol 1: General Procedure for Mono-arylation

This protocol is designed to favor mono-substitution on the this compound core.

Materials:

-

This compound

-

Aryl halide (1.0 - 1.2 equivalents)

-

Palladium catalyst (e.g., Pd(OAc)₂ with SPhos ligand, 1-5 mol%)

-

Base (e.g., K₃PO₄, 2.0 - 3.0 equivalents)

-

Anhydrous, degassed solvent (e.g., Toluene/H₂O, 1,4-Dioxane)

-

Schlenk flask or microwave vial

-

Magnetic stir bar

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound, the aryl halide, and the base.

-

Seal the flask with a septum and cycle between vacuum and an inert gas (e.g., argon) three times to establish an inert atmosphere.

-

Under a positive pressure of inert gas, add the palladium precursor and the ligand.

-

Add the anhydrous, degassed solvent via syringe.

-

Place the sealed flask in a preheated oil bath at the desired temperature (e.g., 80-100 °C).

-

Stir the reaction mixture vigorously for the specified time (e.g., 12-24 hours), monitoring the progress by TLC or LC-MS.

-

After cooling to room temperature, perform an aqueous work-up. Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired mono-arylated product.

Protocol 2: Microwave-Assisted Suzuki Coupling

Microwave irradiation can significantly reduce reaction times and improve yields.[2]

Materials:

-

This compound (1.2 - 1.5 equivalents)

-

Aryl halide (1.0 equivalent)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

-

Base (e.g., K₂CO₃, 2.0 - 3.0 equivalents)

-

Solvent system (e.g., 1,4-Dioxane/water, 4:1)

-

10 mL microwave vial

-

Stir bar

Procedure:

-

Combine this compound, the aryl halide, the palladium catalyst, and the base in a 10 mL microwave vial containing a stir bar.

-

Add the solvent system. The reaction concentration should be approximately 0.1 - 0.5 M.[2]

-

Seal the vial with a cap and place it in the microwave reactor.

-

Irradiate the reaction mixture at a set temperature (typically 100-150 °C) for a specified time (typically 5-30 minutes).[2]

-

After the reaction is complete, allow the vial to cool to room temperature.

-

Open the vial and dilute the reaction mixture with an organic solvent (e.g., ethyl acetate).

-

Filter the mixture to remove the palladium catalyst and inorganic salts.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Visualizations

Suzuki-Miyaura Catalytic Cycle

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow for Suzuki Coupling

Caption: A typical experimental workflow for the Suzuki cross-coupling reaction.

References

Application Notes and Protocols for Optimal Base Selection in the Cross-Coupling of 2,5-Dibromopyridine-3-boronic Acid

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide to selecting the optimal base for the Suzuki-Miyaura cross-coupling of 2,5-Dibromopyridine-3-boronic acid with various aryl and heteroaryl halides. The choice of base is a critical parameter that significantly influences reaction yield, selectivity, and overall efficiency. This document outlines the role of the base in the catalytic cycle, presents a comparative summary of commonly used bases, and provides detailed experimental protocols for performing and optimizing the cross-coupling reaction.

The Role of the Base in the Suzuki-Miyaura Catalytic Cycle

The base plays a pivotal role in the Suzuki-Miyaura cross-coupling, primarily by facilitating the crucial transmetalation step. The generally accepted mechanism involves the activation of the boronic acid to form a more nucleophilic boronate species. This "ate" complex then readily transfers its organic group to the palladium center. The choice of base can influence the rate of this step and, consequently, the overall efficiency of the reaction. Inorganic bases are most commonly employed in Suzuki-Miyaura couplings due to their efficacy and compatibility with a wide range of substrates.

Comparative Analysis of Common Bases

The selection of an appropriate base is highly dependent on the specific substrates, catalyst system, and solvent employed. For the cross-coupling of pyridine-containing substrates, inorganic bases are generally preferred. The following table summarizes the characteristics and typical performance of bases commonly used in Suzuki-Miyaura reactions, with applicability to this compound couplings.

| Base | Formula | Basicity | Typical Conditions | Advantages | Considerations |

| Potassium Carbonate | K₂CO₃ | Moderate | 2-3 equivalents, often in aqueous solvent mixtures (e.g., Dioxane/H₂O, Toluene/H₂O) | Widely used, cost-effective, good general applicability for a range of aryl halides. | May be less effective for more challenging couplings or sterically hindered substrates. |

| Cesium Carbonate | Cs₂CO₃ | Moderate | 2-3 equivalents, often in organic solvents | Higher solubility in organic solvents can be advantageous. Often provides higher yields in difficult couplings. | More expensive than other carbonate bases. |

| Potassium Phosphate | K₃PO₄ | Strong | 2-3 equivalents, often in aqueous or anhydrous conditions | Often highly effective for challenging substrates, including heteroaryl boronic acids. Can prevent side reactions like deboronation. | Its strong basicity may not be suitable for substrates with base-sensitive functional groups. |

| Sodium Carbonate | Na₂CO₃ | Moderate | 2-3 equivalents, typically in aqueous solvent mixtures | Cost-effective and readily available. | Generally considered less effective than its potassium or cesium counterparts in many cases. |

For the cross-coupling of this compound, Potassium Carbonate (K₂CO₃) and Potassium Phosphate (K₃PO₄) are recommended as primary candidates for initial screening due to their demonstrated efficacy in similar systems. Cesium Carbonate (Cs₂CO₃) is a strong alternative, particularly if initial trials with K₂CO₃ or K₃PO₄ result in low yields.

Experimental Protocols

The following protocols provide a starting point for the Suzuki-Miyaura cross-coupling of this compound. Optimization of the catalyst, ligand, solvent, and temperature may be necessary for specific substrates.

Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol is a robust starting point for the mono-arylation of this compound.

Materials:

-

This compound (1.0 equivalent)

-

Aryl or heteroaryl halide (1.1 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

-

Base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equivalents)

-

Degassed solvent (e.g., 1,4-Dioxane/H₂O 4:1, or Toluene/EtOH/H₂O 4:1:1)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

-

To a flame-dried Schlenk flask or reaction vial, add this compound, the aryl halide, the selected base, and the palladium catalyst.

-